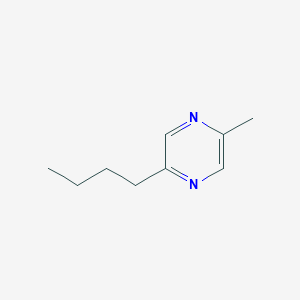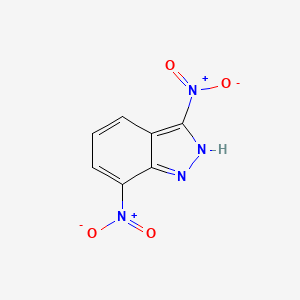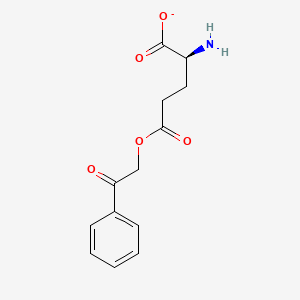
(2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate is a synthetic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a keto group, and a phenylethoxy group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate typically involves multi-step organic reactions. One common method includes the protection of amino and carboxyl groups, followed by the introduction of the phenylethoxy group through esterification or etherification reactions. The final step often involves deprotection to yield the target compound. Reaction conditions such as temperature, pH, and the use of catalysts can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the phenylethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme-substrate interactions, protein-ligand binding, and metabolic pathways. Its unique structure allows for the investigation of specific biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. It may be explored for its efficacy in treating certain diseases or conditions, although detailed studies are required to confirm its medical benefits.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biochemical and physiological processes. Detailed studies are needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate include other amino acid derivatives with keto and phenylethoxy groups. Examples include:
- (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)hexanoate
- (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)butanoate
Uniqueness
What sets this compound apart is its specific pentanoate backbone and the positioning of functional groups. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
CAS No. |
24171-61-7 |
|---|---|
Molecular Formula |
C13H14NO5- |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxo-5-phenacyloxypentanoate |
InChI |
InChI=1S/C13H15NO5/c14-10(13(17)18)6-7-12(16)19-8-11(15)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,17,18)/p-1/t10-/m0/s1 |
InChI Key |
POVSGGVNVNOLDN-JTQLQIEISA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CC[C@@H](C(=O)[O-])N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCC(C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
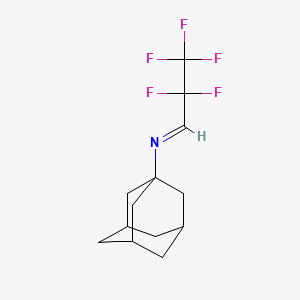

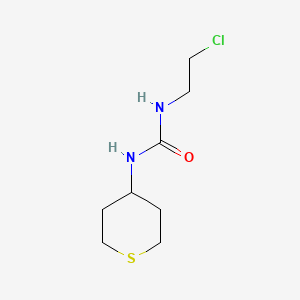

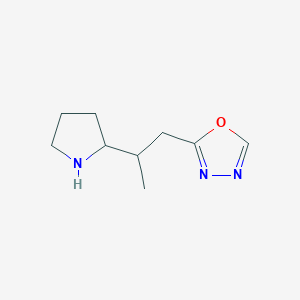

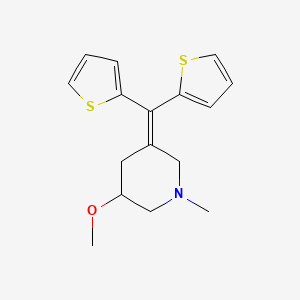
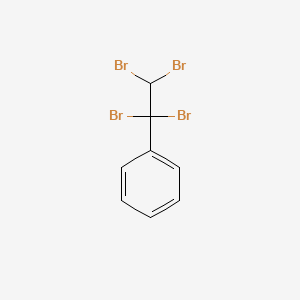
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
